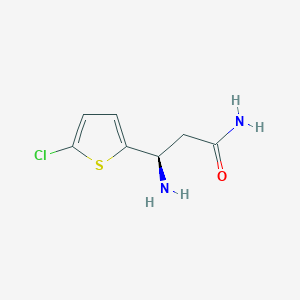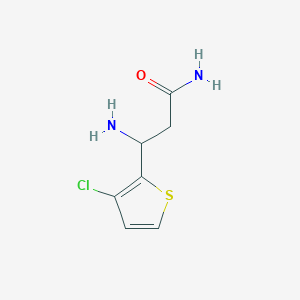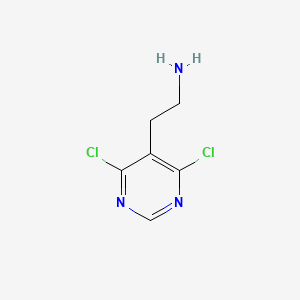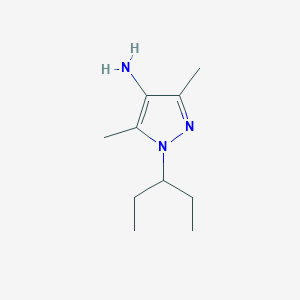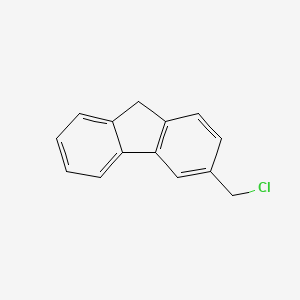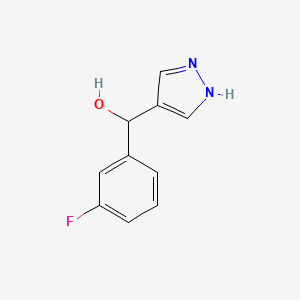
(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol: is a chemical compound with the molecular formula C10H9FN2O and a molecular weight of 192.19 g/mol . This compound is characterized by the presence of a fluorophenyl group and a pyrazolyl group attached to a methanol moiety. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents .
Análisis De Reacciones Químicas
Types of Reactions: (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of (3-Fluorophenyl)(1H-pyrazol-4-yl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its unique structural features. It can act as a ligand in various biochemical assays .
Medicine: Its structural motifs are often found in drugs targeting neurological and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mecanismo De Acción
The mechanism of action of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the pyrazolyl group contributes to its specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
(1,3-Diphenyl-1H-pyrazol-4-yl)methanol: This compound has a similar pyrazolyl group but differs in the substitution pattern on the phenyl ring.
(1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol: This compound has additional methyl substitution on the phenyl ring, which can alter its chemical properties and biological activity.
Uniqueness: (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence its reactivity and binding interactions, making it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C10H9FN2O |
|---|---|
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
(3-fluorophenyl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-2-7(4-9)10(14)8-5-12-13-6-8/h1-6,10,14H,(H,12,13) |
Clave InChI |
DBLCEEGQSVGADB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(C2=CNN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



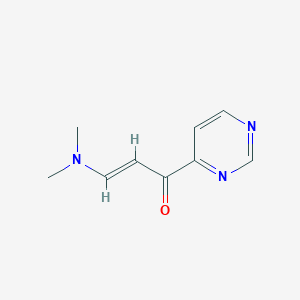
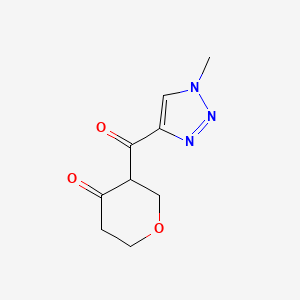
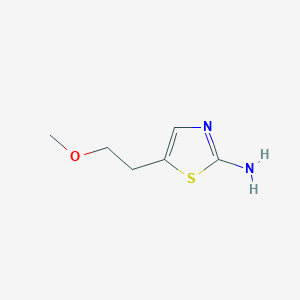
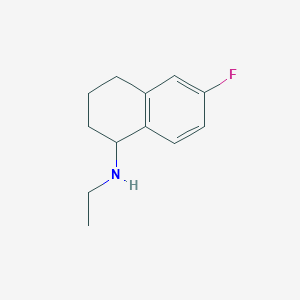
![2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)

